Dimethylsulfamoyl fluoride

描述

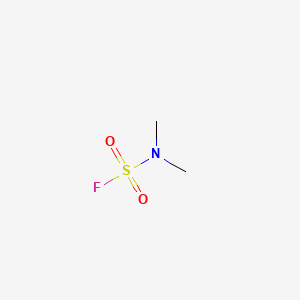

Dimethylsulfamoyl fluoride is an organic compound with the chemical formula C₂H₆FNO₂S. It is a fluorosulfonamide with two methyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

准备方法

Dimethylsulfamoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reaction of sulfamoyl chlorides with a fluoride ion source such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) .

化学反应分析

Key Methods:

Mechanistic Insight :

The fluorination method avoids aqueous conditions, preventing hydrolysis. Bismuth trifluoride (BiF₃) catalyzes the halogen exchange (Cl → F) via an SN2-like mechanism .

Reactions with Amines

DMSF reacts with secondary amines to form sulfonamide derivatives.

Example Reaction:

Applications :

-

Used to synthesize sulfamoyl fluorides with tailored alkyl/aryl groups .

-

Cyclic amines (e.g., piperidine) yield stable sulfamoyl fluoride intermediates for drug discovery.

Thermal Decomposition

At elevated temperatures (>150°C), DMSF decomposes into hazardous byproducts:

Safety Implications :

-

Releases hydrogen fluoride (HF) , a corrosive and toxic gas .

-

Requires inert atmospheres for high-temperature applications .

Performance Data:

| Additive Concentration | Coulombic Efficiency (CE) | Cycle Stability | Source |

|---|---|---|---|

| 10 wt% DMSF | >98% by 10th cycle | Stable discharge (>240 mA h g⁻¹) | |

| 1 wt% DMSF | ~95% | Improved SEI formation |

Mechanism :

DMSF modifies the solid-electrolyte interphase (SEI), reducing parasitic reactions and improving ion transport .

Challenges in Scale-Up

-

Product Separation : Reactions with SO₂F₂ produce complex mixtures (e.g., Me₂SO₂F, Me₂NH₂F), complicating isolation .

-

Safety : High flammability (H226) and acute toxicity (H301, H314) necessitate specialized handling .

Comparative Reactivity

| Compound | Structure | Key Differences from DMSF |

|---|---|---|

| Sulfamyl fluoride | H₂N-SO₂F | Lacks methyl groups; lower stability. |

| Difluorosulfamoyl fluoride | F₂N-SO₂F | Higher fluorination; distinct electronic effects. |

科学研究应用

Applications in Electrochemistry

1. Electrolyte in Lithium-Metal Batteries

DMSF has emerged as a promising solvent for high-voltage rechargeable lithium-metal batteries. Research indicates that it exhibits high anodic stability against metal-oxide cathodes, which is crucial for maintaining battery performance over extended cycles .

Table 1: Performance Metrics of DMSF-based Electrolytes

| Parameter | Value |

|---|---|

| Anodic Stability | High |

| Lithium Ion Diffusion | Effective |

| Cycling Life | Improved |

Studies have shown that incorporating DMSF into battery electrolytes significantly enhances cycling performance and capacity retention. For instance, cells utilizing DMSF demonstrated an average Coulombic efficiency (CE) exceeding 98% during extended cycling tests .

2. Additive for Enhanced Battery Performance

DMSF has been used as an additive in electrolyte formulations to improve the cycling stability and discharge capacity of lithium-ion batteries. In experiments, the addition of DMSF resulted in higher discharge capacities and improved CE compared to traditional electrolyte systems .

Biochemical Applications

1. Research on Nerve Agents

Due to its structural similarity to known nerve agents such as Sarin, DMSF is utilized in research aimed at understanding the mechanisms by which nerve agents inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. This research is vital for developing antidotes for nerve agent poisoning.

2. Development of Biosensors

The interaction of DMSF with AChE can be exploited to design biosensors capable of detecting nerve agents. By mimicking the inhibitory action of DMSF on AChE, researchers can create sensitive detection systems for these hazardous substances.

Case Studies

Case Study 1: Lithium-Metal Battery Performance

In a study published in Nature Communications, researchers evaluated the impact of DMSF as an electrolyte additive in lithium-metal batteries. The findings indicated that batteries with DMSF exhibited superior cycling performance, achieving over 500 cycles with minimal capacity fade compared to control cells without additives .

Case Study 2: Nerve Agent Research

A study conducted by researchers at a prominent defense laboratory utilized DMSF to investigate its effects on AChE inhibition. The results provided insights into the biochemical pathways affected by nerve agents and contributed to the development of potential antidotes.

作用机制

The mechanism of action of dimethylsulfamoyl fluoride involves its reactivity with nucleophiles. The sulfur-fluorine bond in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various applications, including the modification of proteins and the development of covalent inhibitors . The compound’s ability to form stable adducts with amino acids such as lysine and tyrosine is particularly noteworthy .

相似化合物的比较

Dimethylsulfamoyl fluoride can be compared with other sulfamoyl fluorides, such as sulfamoyl fluoride, difluorosulfamoyl fluoride, and N-sulfinylsulfamoyl fluoride . While these compounds share similar structural features, this compound is unique due to its two methyl substituents, which influence its reactivity and applications. For instance, its use in lithium-metal batteries is a distinctive application not commonly associated with other sulfamoyl fluorides .

生物活性

Dimethylsulfamoyl fluoride (DMSF), with the chemical formula C₂H₆FNO₂S, is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological systems, toxicity, and potential applications in research and technology.

Chemical Structure and Properties

DMSF belongs to the class of sulfamoyl fluorides, characterized by a sulfonyl group (SO₂) bonded to a nitrogen atom, which is further connected to two methyl groups. It appears as a colorless liquid and is known for its high reactivity, particularly in organic synthesis and electrochemical applications.

Toxicological Profile

DMSF is classified as a highly toxic nerve agent. Its mechanism of action is primarily linked to the inhibition of acetylcholinesterase (AChE), an enzyme essential for breaking down the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and the central nervous system, which can be fatal if not treated promptly.

Table 1: Toxicological Properties of DMSF

| Property | Value |

|---|---|

| Acute Toxicity | Highly toxic |

| Flammability | Flammable |

| Corrosiveness | Corrosive |

| Irritant | Yes |

Interaction with Acetylcholinesterase

Research indicates that DMSF can serve as a model compound for studying nerve agents due to its structural similarity to known agents like Sarin. Studies have shown that DMSF interacts with AChE, providing insights into the development of antidotes for nerve agent poisoning. The specific binding affinity and inhibition kinetics are crucial areas of investigation.

Applications in Biosensing

The interaction of DMSF with AChE has potential applications in developing biosensors capable of detecting nerve agents. By mimicking the enzyme's interaction with DMSF, researchers can design sensitive detection systems that could be employed in security and environmental monitoring.

Research Findings and Case Studies

Recent studies have explored DMSF's role as an electrolyte additive in battery technology. For instance, a study evaluated DMSF's impact on potassium-ion batteries (KIBs). The findings indicated that adding DMSF improved cycling performance and coulombic efficiency (CE) compared to additive-free cells. Specifically, cells containing 10 wt% DMSF exhibited an average CE exceeding 98% by the second cycle .

Table 2: Performance Metrics of DMSF in Battery Applications

| Additive Concentration | Average CE (%) | Discharge Capacity (mA h g⁻¹) |

|---|---|---|

| 0 wt% (Control) | 96 | >240 |

| 10 wt% DMSF | >98 | >240 |

| 1 wt% DMSF | ~95 | >240 |

属性

IUPAC Name |

N,N-dimethylsulfamoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYMOQFZUUTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188878 | |

| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-44-9 | |

| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl fluoride, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylsulfamoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。